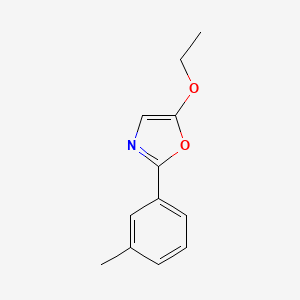

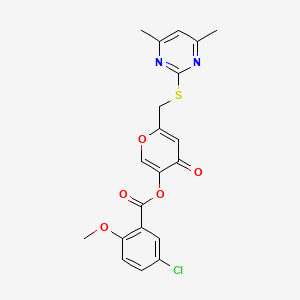

![molecular formula C21H19N5O3 B2759940 N-(4-methoxyphenyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 863446-62-2](/img/structure/B2759940.png)

N-(4-methoxyphenyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a complex organic molecule that contains several functional groups, including an amide group (N-C=O), a pyrazolo[3,4-d]pyrimidin-5(4H)-yl group, and a methoxyphenyl group (an aromatic ring with a methoxy group attached). These functional groups could potentially give this compound a variety of interesting chemical properties .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic rings and the amide group could potentially result in interesting electronic and steric effects .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the amide group might be susceptible to hydrolysis, and the aromatic rings might undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups, and its melting and boiling points would be influenced by the strength of the intermolecular forces between its molecules .Aplicaciones Científicas De Investigación

Anticancer Activity

One area of application for this compound is in the search for new anticancer agents. A study by Al-Sanea et al. (2020) on 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives, which share a similar structural motif with the compound , demonstrated anticancer activity against several cancer cell lines. The study's findings suggest that modifications on the pyrimidine ring, akin to those found in N-(4-methoxyphenyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide, could play a significant role in inhibiting cancer cell growth (Al-Sanea et al., 2020).

Radioligand Imaging

In the domain of radiopharmaceuticals, Dollé et al. (2008) discussed the synthesis and application of a novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides as selective ligands for imaging the translocator protein (18 kDa) using positron emission tomography (PET). This research indicates the potential of structurally similar compounds in diagnostic imaging, specifically for neurological conditions and cancer (Dollé et al., 2008).

Anticonvulsant Drug Development

Another significant application is in the development of anticonvulsant drugs. Severina et al. (2021) detailed the synthesis and validation of a novel anticonvulsant agent, showcasing the relevance of pyrazolo[3,4-d]pyrimidine derivatives in creating effective treatments for epilepsy and related disorders. This underscores the compound's relevance in synthesizing new pharmacological agents (Severina et al., 2021).

Chemical Reactivity and Biological Evaluation

Furthermore, Farouk et al. (2021) investigated the chemical reactivity and biological evaluation of N-pyrimidinylacetamide derivatives, offering insights into the synthesis of nitrogen heterocyclic compounds with potential biological activities. This research could pave the way for the development of new drugs based on the structural framework of the compound in focus (Farouk et al., 2021).

Antioxidant Activity

The study of coordination complexes constructed from pyrazole-acetamide derivatives, as discussed by Chkirate et al. (2019), highlights the compound's potential in developing antioxidants. This opens up avenues for utilizing such compounds in treating oxidative stress-related conditions (Chkirate et al., 2019).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-(4-methoxyphenyl)-2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5O3/c1-14-3-7-16(8-4-14)26-20-18(11-23-26)21(28)25(13-22-20)12-19(27)24-15-5-9-17(29-2)10-6-15/h3-11,13H,12H2,1-2H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKKGZRMBIJOEIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(thiophen-2-yl)-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)acetamide](/img/structure/B2759860.png)

![2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2759861.png)

![2-Amino-2-[3-(2-chloro-6-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2759871.png)

![ethyl 4-[(3-fluorophenyl)methoxy]-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2759872.png)

![methyl 3-{[4-(cyclopentylcarbamoyl)phenyl]methyl}-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B2759876.png)

![7-fluoro-2-methyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2759877.png)